1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine
CAS No.:
Cat. No.: VC15813898
Molecular Formula: C8H11N7
Molecular Weight: 205.22 g/mol
* For research use only. Not for human or veterinary use.
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine -](/images/structure/VC15813898.png)
Specification
Molecular Formula | C8H11N7 |
---|---|
Molecular Weight | 205.22 g/mol |
IUPAC Name | 1-(2H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine |
Standard InChI | InChI=1S/C8H11N7/c9-5-1-2-15(3-5)8-6-7(10-4-11-8)13-14-12-6/h4-5H,1-3,9H2,(H,10,11,12,13,14) |
Standard InChI Key | MOYVMKYWBXGISN-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CC1N)C2=NC=NC3=NNN=C32 |
Introduction
Chemical Identity and Structural Features
Core Structure and Nomenclature
The compound’s systematic name, 1-(1H- Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine, reflects its triazolopyrimidine backbone fused at positions 4,5-d of the pyrimidine ring. The 7-position is substituted with a pyrrolidin-3-amine group, introducing a secondary amine functionality critical for hydrogen bonding and target engagement . Key structural analogs include 8-azaadenosine (CAS 10299-44-2), which shares the triazolopyrimidine core but lacks the pyrrolidine moiety .
Physicochemical Properties
While direct data for this specific derivative remain limited, inferences can be drawn from related compounds:
The pyrrolidine group enhances solubility in polar solvents compared to simpler triazolopyrimidines, as evidenced by the solubility of 8-azaadenine in DMSO and methanol .
Synthetic Approaches
Precursor-Based Strategies
A common route to triazolopyrimidines involves condensation reactions between 4,5-diamino-1,2,3-triazoles and dicarbonyl compounds . For this derivative, a plausible pathway includes:
-
Synthesis of 7-chloro-1H-[1,2,] triazolo[4,5-d]pyrimidine via cyclization of 4,5-diaminotriazole with trichloroacetonitrile.
-
Nucleophilic aromatic substitution with pyrrolidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Alternative Methodologies
Recent patents describe palladium-catalyzed cross-coupling to introduce nitrogen-containing substituents to triazolopyrimidine cores . For instance, Buchwald-Hartwig amination could couple 7-bromo-triazolopyrimidine with pyrrolidin-3-amine using Xantphos as a ligand .
Biological Activity and Mechanisms
ADAR1 Inhibition
Structural analogs like 8-azaadenosine exhibit potent ADAR1 (adenosine deaminase acting on RNA) inhibition, reducing A-to-I editing activity in leukemia cells (IC₅₀ ~0.5–2 µM) . The pyrrolidine amine in this derivative may enhance binding to ADAR1’s catalytic domain through additional hydrogen bonds, potentially improving selectivity over other deaminases .
Kinase Modulation
Triazolopyrimidines demonstrate activity against c-Met kinase, with PF-04217903 (a triazolo[4,5-b]pyrazine) showing IC₅₀ = 5 nM . Molecular modeling suggests the pyrrolidine group in 1-(1H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine could occupy hydrophobic pockets in kinase ATP-binding sites, analogous to FDA-approved kinase inhibitors .
Phosphodiesterase 2 (PDE2) Inhibition
Patent WO2017160632 highlights triazolopyrimidines as PDE2 inhibitors for neurological disorders . The compound’s secondary amine may interact with PDE2’s catalytic glutamine residue (Gln817 in human PDE2A), mimicking cyclic nucleotide substrates . In vitro assays of related compounds show PDE2 IC₅₀ values <100 nM .
Applications in Drug Discovery
Oncology
In leukemia models, 8-azaadenosine derivatives restore let-7 tumor suppressor miRNA and inhibit stem cell self-renewal at 1–10 µM . The pyrrolidine-substituted analog could enhance blood-brain barrier penetration for treating CNS malignancies .
Neurodegenerative Diseases
PDE2 inhibition elevates cyclic GMP levels, offering potential in Alzheimer’s disease. Preclinical models show triazolopyrimidines improve cognitive function at 3–10 mg/kg doses .
Antiviral Research
Triazolopyrimidines inhibit viral RNA editing enzymes like ADAR1, which are hijacked by viruses like SARS-CoV-2 . Broad-spectrum antiviral activity has been observed in cell culture (EC₅₀ 2–5 µM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume